2-(3-(Methoxycarbonyl)phenyl)acetic acid
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Overview
Description
2-(3-(Methoxycarbonyl)phenyl)acetic acid, also known as [3-(methoxycarbonyl)phenyl]acetic acid, is a white crystalline solid with the molecular formula C10H10O4 and a molecular weight of 194.19 g/mol . It is a versatile compound used as an intermediate in organic synthesis, particularly in the pharmaceutical industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-(Methoxycarbonyl)phenyl)acetic acid can be synthesized through a substitution reaction. One common method involves the reaction of 2-bromoacetic acid with 3-(methoxycarbonyl)phenylmagnesium bromide in an ether solvent . The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methoxycarbonyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (e.g., phenylmagnesium bromide) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-(Methoxycarbonyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(Methoxycarbonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. In the case of its use as a precursor for NSAIDs, the compound undergoes enzymatic transformations to produce active pharmaceutical ingredients that inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methoxycarbonyl)phenyl)acetic acid: This compound has a similar structure but with the methoxycarbonyl group at the para position.
3-(Methoxycarbonyl)benzoic acid: This compound has a carboxylic acid group directly attached to the benzene ring instead of an acetic acid moiety.
Uniqueness
2-(3-(Methoxycarbonyl)phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its position of the methoxycarbonyl group allows for selective reactions that are not possible with other isomers.
Properties
IUPAC Name |
2-(3-methoxycarbonylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)8-4-2-3-7(5-8)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWWJGQWXNOQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52787-19-6 |
Source
|
Record name | 2-[3-(methoxycarbonyl)phenyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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